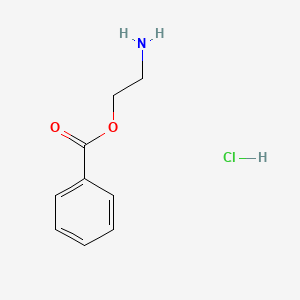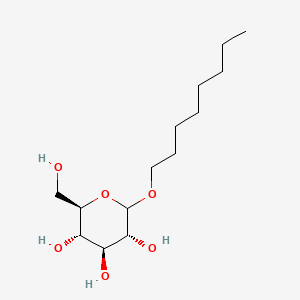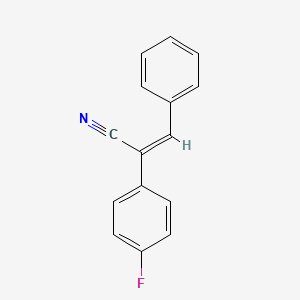
2-(4-Fluorophenyl)-3-phenylacrylonitrile
描述
2-(4-Fluorophenyl)-3-phenylacrylonitrile, also known as FPAN, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. FPAN belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.
科学研究应用
2-(4-Fluorophenyl)-3-phenylacrylonitrile has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus.
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 4-fluorophenylacetonitrile, have been used as starting reagents in the synthesis of other bioactive compounds . These compounds interact with their targets, leading to changes in the target’s function and resulting in various biological effects.
Biochemical Pathways
It is known that similar compounds, such as 4-fluorophenylacetonitrile, undergo biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-(4-Fluorophenyl)-3-phenylacrylonitrile may also be metabolized in similar ways, affecting related biochemical pathways.
Pharmacokinetics
A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, has shown promising pharmacokinetic properties . These compounds were found to have good bioavailability and safety profiles, suggesting that this compound may have similar properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects.
Action Environment
For example, the herbicide flufenacet is known to be moderately persistent in soil and water/sediment systems under certain conditions . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.
实验室实验的优点和局限性
2-(4-Fluorophenyl)-3-phenylacrylonitrile has several advantages for lab experiments, including its ease of synthesis and low cost. However, this compound is a relatively new compound, and its biological activity and toxicity profile have not been fully characterized. Further studies are needed to determine the optimal concentration and exposure time for this compound in cell-based assays.
未来方向
For 2-(4-Fluorophenyl)-3-phenylacrylonitrile research include the development of more potent derivatives with improved selectivity and reduced toxicity. In addition, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. This compound could also be studied for its potential applications in other areas, such as antifungal and antiparasitic agents.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its anticancer, antiviral, and antibacterial properties make it a valuable tool for drug discovery. Further studies are needed to fully characterize the biological activity and toxicity profile of this compound and to identify potential targets for drug development.
属性
IUPAC Name |
(Z)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMKCXLADSGTQN-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2558-28-3 | |
| Record name | 2-(4-Fluorophenyl)-3-phenylacrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



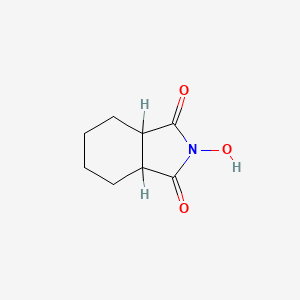

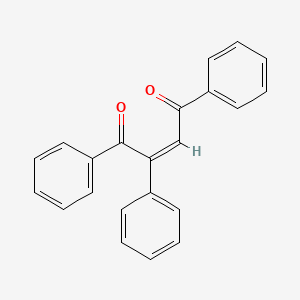

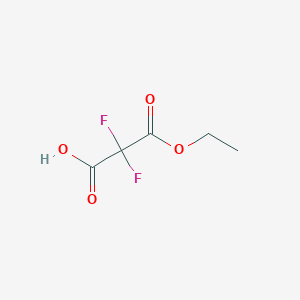
![4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B3426782.png)
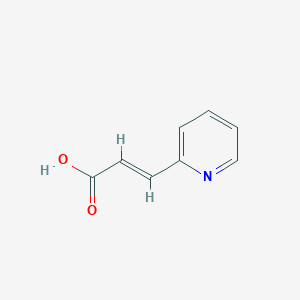
![(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol](/img/structure/B3426798.png)
